Product packaging for Deltamethric Acid Chloride(Cat. No.:)

Deltamethric Acid Chloride

Cat. No.: B8478746
M. Wt: 316.42 g/mol
InChI Key: JIIXEQFJRLRHSW-NJGYIYPDSA-N
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Description

Contextualization within Pyrethroid Chemistry

Deltamethric Acid Chloride is an essential building block in the synthesis of second-generation pyrethroids. nih.gov Pyrethroids are a major class of synthetic insecticides that mimic the structure and insecticidal properties of pyrethrins, which are natural esters isolated from chrysanthemum flowers. arkat-usa.org The development of synthetic pyrethroids was driven by the need for compounds with enhanced photostability and greater insecticidal potency compared to their natural counterparts. nih.gov

Pyrethroids are broadly classified into two types. Type I pyrethroids are esters of a cyclic alcohol and an acid, while Type II pyrethroids, which include the highly potent deltamethrin (B41696), are esters of an arylcyanohydrin and possess an α-cyano group. nih.govdss.go.th This structural modification significantly increases their insecticidal activity. hep.com.cn this compound provides the crucial acid moiety for the synthesis of deltamethrin, one of the most powerful and widely used Type II pyrethroids. nih.govenvironmentclearance.nic.in The esterification of this compound with a suitable alcohol, such as 3-phenoxybenzaldehyde (B142659) cyanohydrin, yields the final insecticidal compound. environmentclearance.nic.in

Nomenclature and Stereochemical Definitions of this compound

The precise naming and stereochemical definition of this compound are critical for understanding its function and synthesis.

The compound is known by several synonyms in scientific literature and commercial contexts. These include:

Bacisthemic Acid Chloride pharmaffiliates.com

(1R,3R)-3-(2,2-Dibromovinyl)-2,2-dimethylcyclopropane-1-carbonyl Chloride pharmaffiliates.com

(1R-cis)-3-(2,2-Dibromoethenyl)-2,2-dimethyl-cyclopropanecarbonyl Chloride pharmaffiliates.com

(1R,3R)-3-(2,2-Dibromo-vinyl)-2,2-dimethyl-cyclopropanecarbonyl Chloride pharmaffiliates.com

Interactive Data Table: Compound Identification

PropertyValue
CAS Number 55710-82-2 aquigenbio.comsimsonpharma.com
Molecular Formula C8H9Br2ClO aquigenbio.comsimsonpharma.com
Molecular Weight 316.42 g/mol simsonpharma.com

The systematic name for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is (1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carbonyl chloride . lgcstandards.com This name precisely describes the molecule's structure:

cyclopropane-1-carbonyl chloride : This indicates a three-membered carbon ring with a carbonyl chloride group attached at position 1.

2,2-dimethyl : Two methyl groups are attached to the second carbon of the cyclopropane (B1198618) ring.

3-(2,2-dibromoethenyl) : A vinyl group (ethenyl) with two bromine atoms on the terminal carbon is attached to the third carbon of the cyclopropane ring.

(1R,3R) : This stereochemical descriptor specifies the absolute configuration of the chiral centers at carbons 1 and 3 of the cyclopropane ring. The "cis" designation often used in synonyms indicates that the substituents at C1 and C3 are on the same side of the cyclopropane ring plane. researchgate.net

The stereochemistry of the cyclopropane ring is paramount to the insecticidal efficacy of the resulting pyrethroid. hep.com.cn Pyrethroids can exist as multiple stereoisomers, each with differing biological activities. researchgate.net For deltamethrin and related pyrethroids, the insecticidal activity is almost exclusively associated with the isomer derived from the (1R)-configured cyclopropane acid moiety. arkat-usa.org The (1R,3R) or (1R-cis) configuration of this compound is the specific arrangement required to produce the most biologically active form of deltamethrin. arkat-usa.orgmdpi.com This high degree of stereospecificity highlights the importance of precise chiral synthesis to ensure the final product has the desired insecticidal properties. coresta.org The production of optically pure stereoisomers like deltamethrin is a key factor that distinguishes it from other pyrethroids sold as mixtures of isomers. coresta.org

Position of this compound as a Key Synthetic Intermediate

This compound's primary role is as a crucial intermediate in the chemical synthesis of deltamethrin. environmentclearance.nic.inevitachem.com The manufacturing process involves the reaction of this compound with m-phenoxy benzaldehyde (B42025) cyanohydrin. environmentclearance.nic.in The reactive acyl chloride group (-COCl) of this compound readily undergoes esterification with the hydroxyl group of the cyanohydrin, forming the ester linkage that characterizes the pyrethroid structure. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9Br2ClO B8478746 Deltamethric Acid Chloride

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9Br2ClO

Molecular Weight

316.42 g/mol

IUPAC Name

(1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carbonyl chloride

InChI

InChI=1S/C8H9Br2ClO/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3/t4-,6-/m0/s1

InChI Key

JIIXEQFJRLRHSW-NJGYIYPDSA-N

Isomeric SMILES

CC1([C@H]([C@H]1C(=O)Cl)C=C(Br)Br)C

Canonical SMILES

CC1(C(C1C(=O)Cl)C=C(Br)Br)C

Origin of Product

United States

Synthetic Methodologies for Deltamethric Acid Chloride

Precursor Chemistry and Carboxylic Acid Activation

The conversion of carboxylic acids into acid chlorides is a fundamental transformation in organic synthesis. Acid chlorides serve as versatile precursors for the synthesis of esters, amides, and other acyl derivatives due to their heightened electrophilicity at the carbonyl carbon. In the context of producing pyrethroids like Deltamethrin (B41696), the synthesis of Deltamethric Acid Chloride from deltamethric acid is a critical step. google.com

The direct conversion of deltamethric acid to this compound is accomplished by reacting the carboxylic acid with a suitable chlorinating agent. This reaction substitutes the hydroxyl (-OH) group of the carboxyl functional group with a chlorine atom (-Cl). This transformation is essential because the chloride ion is a much better leaving group than the hydroxide (B78521) ion, significantly increasing the reactivity of the carbonyl group towards nucleophilic acyl substitution. A variety of reagents have been developed for this purpose, each with specific advantages concerning reaction conditions, byproducts, and substrate compatibility. masterorganicchemistry.comlibretexts.org

Several inorganic acid chlorides are commonly employed to facilitate the conversion of carboxylic acids to their corresponding acid chlorides. The choice of reagent can depend on the scale of the reaction, the sensitivity of the starting material to heat or acidic conditions, and the ease of product purification. The most prevalent reagents include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus halides such as phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅). masterorganicchemistry.comchemguide.co.uk

Thionyl chloride is a widely used reagent for the preparation of acid chlorides from carboxylic acids. libretexts.org The reaction between a carboxylic acid and thionyl chloride produces the desired acid chloride along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts. chemguide.co.uk A significant advantage of this method is that the byproducts are gaseous, which simplifies the purification of the resulting acid chloride, as the gases can be easily removed from the reaction mixture. chemguide.co.uksciencemadness.org

The reaction mechanism involves the carboxylic acid's hydroxyl group attacking the sulfur atom of thionyl chloride, which leads to the formation of a chlorosulfite intermediate. This intermediate is highly reactive, and a subsequent nucleophilic attack by the chloride ion on the carbonyl carbon results in the formation of the acid chloride. libretexts.org The reaction is often performed at reflux temperatures, sometimes in the presence of a base like pyridine (B92270) or a catalyst such as N,N-dimethylformamide (DMF). google.comresearchgate.net

Table 1: General Reaction Conditions for Thionyl Chloride Mediated Synthesis
ParameterTypical ConditionNotes
Stoichiometry Excess SOCl₂ (e.g., 2.0 equivalents)Excess reagent drives the reaction to completion and can act as a solvent. orgsyn.org
Temperature Room temperature to reflux (e.g., 80-100 °C)Heating is often required to increase the reaction rate. google.comorgsyn.org
Solvent Neat (no solvent) or inert solvent (e.g., Toluene, Dichloromethane)Inert solvents are used when the starting material is a solid or requires dilution. google.com
Catalyst Often none, but DMF or Pyridine can be used.Catalysts are employed to increase the reaction rate, especially with less reactive acids. google.com

Oxalyl chloride is another effective reagent for converting carboxylic acids to acid chlorides. wikipedia.org It is often preferred for substrates that are sensitive to the higher temperatures or harsher conditions sometimes required with thionyl chloride. commonorganicchemistry.com The reaction with oxalyl chloride produces the acid chloride along with gaseous byproducts: carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl). youtube.com

This reaction is almost always performed in the presence of a catalytic amount of N,N-dimethylformamide (DMF). sciencemadness.org DMF reacts with oxalyl chloride to form a Vilsmeier reagent, which is the active electrophilic species that reacts with the carboxylic acid. This catalytic cycle allows the reaction to proceed under milder conditions, often at room temperature. youtube.com

Phosphorus halides, specifically phosphorus trichloride (PCl₃) and phosphorus pentachloride (PCl₅), are also effective for synthesizing acid chlorides. libretexts.orgchemguide.co.uk

Phosphorus pentachloride (PCl₅) reacts with carboxylic acids in a 1:1 molar ratio. The byproducts are phosphoryl chloride (POCl₃) and hydrogen chloride (HCl). chemguide.co.uk Since POCl₃ is a liquid with a boiling point that can be close to that of the desired acid chloride, purification typically requires fractional distillation. chemguide.co.uk

Phosphorus trichloride (PCl₃) requires a 3:1 molar ratio of carboxylic acid to PCl₃. The reaction yields three equivalents of the acid chloride and one equivalent of phosphorous acid (H₃PO₃) as a byproduct. libretexts.org The non-volatile nature of phosphorous acid allows for the separation of the acid chloride by distillation. chemguide.co.uk

While effective, phosphorus halides are often less favored than thionyl chloride or oxalyl chloride because they produce liquid byproducts that can complicate the purification process. youtube.com

Table 2: Comparison of Common Chlorinating Agents
ReagentFormulaByproductsKey Advantages
Thionyl Chloride SOCl₂SO₂(g), HCl(g)Gaseous byproducts simplify purification. chemguide.co.uksciencemadness.org
Oxalyl Chloride (COCl)₂CO(g), CO₂(g), HCl(g)Mild reaction conditions, gaseous byproducts. commonorganicchemistry.comyoutube.com
Phosphorus Pentachloride PCl₅POCl₃(l), HCl(g)Highly reactive, effective for unreactive acids. chemguide.co.uk
Phosphorus Trichloride PCl₃H₃PO₃(s/l)Cost-effective for some applications. libretexts.org

Role of Chlorinating Reagents in Acid Chloride Formation

Catalyst Systems in this compound Synthesis

Catalysts are frequently employed to increase the rate of acid chloride formation, particularly when using thionyl chloride or oxalyl chloride. google.com The most common catalyst for these reactions is N,N-dimethylformamide (DMF). sciencemadness.org

In reactions involving oxalyl chloride or thionyl chloride, DMF acts as a catalyst by first reacting with the chlorinating agent to form a highly reactive electrophilic intermediate, known as the Vilsmeier reagent. youtube.com This intermediate then reacts readily with the carboxylic acid to form a new intermediate, which subsequently collapses to yield the acid chloride, regenerating the DMF catalyst in the process. youtube.com The use of only a catalytic amount of DMF is crucial, as excess amounts can lead to side reactions. sciencemadness.org

Other nitrogen-containing bases, such as pyridine, can also be used. google.comresearchgate.net Pyridine can function both as a catalyst and as an acid scavenger to neutralize the HCl gas produced during the reaction, which can be beneficial for acid-sensitive substrates.

Table 3: Common Catalysts in Acid Chloride Formation
CatalystAssociated Reagent(s)Function
N,N-dimethylformamide (DMF) Oxalyl Chloride, Thionyl ChlorideForms a reactive Vilsmeier intermediate, enabling milder reaction conditions. google.comyoutube.com
Pyridine Thionyl ChlorideActs as a nucleophilic catalyst and an acid (HCl) scavenger. google.comresearchgate.net

Phase Transfer Catalysis in Intermediate Formation

Phase Transfer Catalysis (PTC) is a powerful synthetic tool that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. crdeepjournal.orgmdpi.com This methodology is particularly valuable in the synthesis of agrochemical intermediates, where it can improve reaction rates and yields while allowing for the use of inexpensive inorganic reagents. phasetransfer.com

In the context of deltamethrin synthesis, PTC is employed in the formation of the cyclopropane (B1198618) ring, a core structural feature of deltamethric acid. The fundamental principle involves a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (Q⁺X⁻), which transports an anion (Y⁻) from the aqueous phase into the organic phase. mdpi.com Once in the organic phase, the anion is highly reactive and can readily react with an organic-soluble substrate. This continuous transfer of anions accelerates the reaction significantly. mdpi.com For instance, the generation of a carbanion or the introduction of a nucleophile in the synthesis of the cyclopropane precursor can be efficiently achieved under PTC conditions. The catalyst effectively overcomes the phase barrier, enabling the interaction between the water-soluble base or nucleophile and the organic-soluble substrate.

Table 1: Components of a Typical Phase Transfer Catalysis System

ComponentExampleRole in the System
Organic Phase Toluene, Dichloromethane (B109758)Dissolves the organic substrate (e.g., alkene precursor).
Aqueous Phase Concentrated NaOH solutionContains the inorganic reagent (e.g., base or nucleophile).
Substrate Alkene or other organic precursorThe molecule undergoing the chemical transformation.
Reagent Sodium Hydroxide (NaOH)The nucleophile or base that will react with the substrate.
Catalyst Tetrabutylammonium bromide (TBAB)A quaternary ammonium salt that forms a lipophilic ion pair with the aqueous reagent, transporting it into the organic phase for reaction. mdpi.com

The use of PTC offers several advantages, including milder reaction conditions, reduced need for expensive anhydrous solvents, and simplification of workup procedures, making it a highly effective strategy in industrial organic synthesis. phasetransfer.comphasetransfer.com

Shuttle Catalysis for Acid Chloride Generation

Shuttle catalysis represents an innovative approach for the synthesis of acid chlorides that avoids the direct use of hazardous reagents like pressurized carbon monoxide (CO) and hydrogen chloride (HCl). nih.gov This strategy relies on the transfer of a functional group from a simple, inexpensive donor molecule to a target substrate via a catalytic cycle. researchgate.net

Table 2: Key Components in Shuttle Catalysis for Acid Chloride Synthesis

ComponentExampleFunction
Substrate Unsaturated HydrocarbonThe molecule to which the acid chloride functionality is added.
Acid Chloride Donor Butyryl ChlorideAn inexpensive and readily available reagent that provides the acyl chloride group. nih.gov
Catalyst Palladium-based complexFacilitates the transfer of the acyl chloride group from the donor to the substrate.
Product Target Acid ChlorideThe desired, more complex acid chloride (e.g., this compound).

This methodology is significant as it expands the toolkit for creating valuable carbonyl-containing compounds from readily available materials under safer conditions. nih.gov

Lewis Acid Catalysis in Carboxylic Acid Halide Preparation

Lewis acids, defined as compounds that can accept an electron pair, play a crucial catalytic role in the preparation of carboxylic acid halides. google.com Common Lewis acids used in organic synthesis include transition metal halides such as ferric chloride (FeCl₃), aluminum chloride (AlCl₃), and zinc chloride (ZnCl₂). google.comgoogle.com

In the synthesis of acid chlorides from carboxylic acids or their anhydrides, a Lewis acid catalyst enhances the electrophilicity of the chlorinating agent. For example, when reacting a carboxylic acid anhydride (B1165640) with a silicon halide like silicon tetrachloride (SiCl₄), the Lewis acid coordinates with the chlorinating agent, making it more reactive and facilitating the substitution reaction. google.com This catalytic action leads to superior yields and allows the reaction to proceed under more controlled conditions. google.com The catalyst is typically soluble in the chlorohydrocarbon solvents used for the reaction, ensuring a homogeneous reaction mixture.

Table 3: Common Lewis Acids in Acid Chloride Preparation

Lewis AcidChemical FormulaKey Catalytic Role
Ferric Chloride FeCl₃Activates chlorinating agents in the conversion of carboxylic acids/anhydrides. google.com
Aluminum Chloride AlCl₃A strong Lewis acid used to promote nucleophilic acyl substitution. google.com
Zinc Chloride ZnCl₂A milder Lewis acid often used in esterification and acid halide formation. google.comgoogle.com
Stannic Chloride SnCl₄Used as a catalyst in various organic transformations, including the formation of acid chlorides. google.com

The use of these catalysts is a well-established method for producing acid chlorides, which are themselves important intermediates for synthesizing esters, amides, and other carboxylic acid derivatives. google.com

Chemical Reactivity and Reaction Mechanisms of Deltamethric Acid Chloride

Fundamental Principles of Acyl Chloride Reactivity

The reactivity of deltamethric acid chloride, like other acyl chlorides, is centered on the carbonyl carbon's susceptibility to nucleophilic attack. This high reactivity stems from a combination of inductive and resonance effects that render the carbonyl carbon highly electrophilic.

The carbonyl carbon in an acyl chloride is significantly electrophilic, or electron-deficient. openochem.orgreddit.com This property is the primary driver of its chemical reactivity. Two main factors contribute to this high electrophilicity:

Inductive Effect: The oxygen and chlorine atoms bonded to the carbonyl carbon are highly electronegative. They inductively withdraw electron density from the carbon atom, creating a substantial partial positive charge (δ+) on it. openochem.orgreddit.comlibretexts.org This makes the carbon atom a prime target for attack by electron-rich species (nucleophiles). reddit.comlibretexts.org

Resonance Effect: While the lone pairs on the adjacent chlorine atom can theoretically participate in resonance to donate electron density to the carbonyl carbon, this effect is weak in acyl chlorides. openochem.orglibretexts.org The poor overlap between the 2p orbital of the carbon and the 3p orbital of the chlorine results in inefficient π-bonding. libretexts.org Consequently, resonance does little to stabilize the carbonyl group or reduce the positive charge on the carbon, leaving it highly reactive compared to other carboxylic acid derivatives like esters or amides. openochem.orglibretexts.org

The combination of a strong inductive withdrawal and weak resonance donation makes the carbonyl carbon of acyl chlorides, including this compound, exceptionally electrophilic and reactive. openochem.orglibretexts.org

FactorDescriptionImpact on Reactivity
Inductive Effect Electronegative Cl and O atoms pull electron density away from the carbonyl carbon.Increases the partial positive charge on the carbon, enhancing its electrophilicity. openochem.orglibretexts.org
Resonance Effect Poor orbital overlap between C and Cl leads to inefficient electron donation from Cl lone pairs.Offers minimal stabilization, keeping the carbonyl carbon highly electron-deficient and reactive. openochem.orglibretexts.org

The characteristic reaction of this compound is nucleophilic acyl substitution. lscollege.ac.inchemistrysteps.com This is a two-step process known as an addition-elimination mechanism. chemistrysteps.commasterorganicchemistry.comvanderbilt.edu It involves the initial attack of a nucleophile on the carbonyl carbon, followed by the expulsion of the chloride leaving group. libretexts.orglscollege.ac.in

The reaction is initiated when a nucleophile attacks the highly electrophilic carbonyl carbon. vanderbilt.eduoregonstate.edu This attack breaks the π-bond of the carbonyl group, and the electrons are pushed onto the electronegative oxygen atom. youtube.comyoutube.com This first step results in the formation of a transient, unstable species called a tetrahedral intermediate. masterorganicchemistry.combrainly.comtldl.club In this intermediate, the central carbon atom's hybridization changes from sp² (trigonal planar) to sp³ (tetrahedral). brainly.com

The tetrahedral intermediate is not stable and quickly collapses to restore the carbonyl double bond. lscollege.ac.invanderbilt.eduoregonstate.edu This occurs as the lone pair of electrons on the oxygen atom reforms the C=O π-bond. masterorganicchemistry.com Simultaneously, one of the substituents on the carbon is ejected as a leaving group. vanderbilt.edu In the case of this compound, the chloride ion (Cl⁻) is an excellent leaving group because it is the conjugate base of a strong acid (HCl), making it very stable on its own. byjus.comkhanacademy.org The departure of the chloride ion is a key reason for the high reactivity of acyl chlorides in these substitution reactions. oregonstate.edu

When the nucleophile is neutral (e.g., water, an alcohol, or an amine), the tetrahedral intermediate will initially carry a positive charge on the atom of the nucleophile that bonded to the carbon. chemistrysteps.comyoutube.com In such cases, a final deprotonation step is required to yield the neutral final product. libretexts.orglscollege.ac.in This proton is typically removed by a weak base present in the reaction mixture, such as another molecule of the nucleophile or an added base like pyridine (B92270). chemistrysteps.comyoutube.com This step neutralizes the product and often drives the reaction to completion by consuming the acidic byproduct (HCl). lscollege.ac.in

StepMechanismKey Features
1. Nucleophilic Attack An electron-rich nucleophile attacks the electrophilic carbonyl carbon.The C=O π-bond breaks; a tetrahedral intermediate is formed. masterorganicchemistry.comvanderbilt.edutldl.club
2. Leaving Group Departure The tetrahedral intermediate collapses, reforming the C=O double bond.The chloride ion (Cl⁻), an excellent leaving group, is expelled. lscollege.ac.inoregonstate.edubyjus.com
3. Deprotonation (if needed) If the nucleophile was neutral, a proton is removed from the newly attached group.A base removes the proton to form the final, neutral product and HCl. lscollege.ac.inchemistrysteps.comyoutube.com

Nucleophilic Acyl Substitution Mechanisms

Esterification Reactions with Alcohols and Cyanohydrins

A primary application of the high reactivity of this compound is in the synthesis of esters. This is achieved through a nucleophilic acyl substitution reaction with alcohols or related hydroxyl-containing compounds like cyanohydrins.

The reaction of this compound with an alcohol proceeds vigorously to form a deltamethrate ester. libretexts.orgchemguide.co.uk The alcohol's oxygen atom acts as the nucleophile, attacking the carbonyl carbon of the acid chloride. youtube.com The reaction follows the general addition-elimination mechanism described above, producing the ester and hydrogen chloride (HCl) gas as a byproduct. chemguide.co.ukyoutube.com Due to the high reactivity of the acid chloride, this reaction does not typically require an acid catalyst. tldl.club However, a non-nucleophilic base such as pyridine is often added to neutralize the HCl formed, preventing it from participating in unwanted side reactions. lscollege.ac.inchemistrysteps.com

This esterification method is also applicable to cyanohydrins. Cyanohydrins possess a hydroxyl (-OH) group that can act as a nucleophile in the same manner as a simple alcohol. mdpi.com The reaction of this compound with a cyanohydrin would yield a cyanohydrin ester, a class of compounds found in certain synthetic pyrethroid insecticides. mdpi.comgoogle.com The mechanism is identical to that of esterification with alcohols, involving nucleophilic attack by the cyanohydrin's oxygen, formation of a tetrahedral intermediate, and subsequent elimination of the chloride ion.

ReactantProduct TypeGeneral Reaction
Alcohol (R'-OH) EsterThis compound + R'-OH → Deltamethrate Ester + HCl
Cyanohydrin Cyanohydrin EsterThis compound + Cyanohydrin → Deltamethrate Cyanohydrin Ester + HCl

Formation of Pyrethroid Esters

The most significant reaction of this compound is its esterification with specific alcohols to produce synthetic pyrethroid esters. researchgate.net Pyrethroids are a major class of insecticides valued for their high efficacy and selective toxicity. nih.gov The archetypal reaction is the synthesis of deltamethrin (B41696), which is formed by reacting this compound, specifically the (1R,3R)-cis isomer, with (S)-α-cyano-3-phenoxybenzyl alcohol. nih.govorst.edu

This esterification is a condensation reaction where the alcohol acts as a nucleophile, attacking the carbonyl carbon of the acid chloride. The result is the formation of a stable ester linkage and the elimination of hydrogen chloride. reddit.com The precise stereochemistry of both the acid chloride and the alcohol is crucial for the biological activity of the resulting pyrethroid insecticide. nih.gov Deltamethrin itself is a single stereoisomer selectively prepared from the esterification of (1R,3R)-cis-2,2-dimethyl-3-(2,2-dibromovinyl)cyclopropanecarboxylic acid with (+)-alpha-cyano-3-phenoxybenzyl alcohol. nih.gov

Table 1: Example of Pyrethroid Ester Formation

Reactant 1Reactant 2ProductByproduct
This compound(S)-α-cyano-3-phenoxybenzyl alcoholDeltamethrinHydrochloric Acid

Mechanism of Ester Formation from Acid Chlorides

The formation of pyrethroid esters from this compound follows a well-established nucleophilic acyl substitution mechanism. clemson.eduviu.ca This two-step process is characteristic of the reactions of acid chlorides with nucleophiles like alcohols. youtube.commdpi.com

The mechanism proceeds as follows:

Nucleophilic Attack: The reaction is initiated by the attack of the alcohol's nucleophilic oxygen atom on the electrophilic carbonyl carbon of the acid chloride. inchem.orgnih.gov This breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a negatively charged tetrahedral intermediate. clemson.eduyoutube.com

Elimination of the Leaving Group: The tetrahedral intermediate is unstable. The negative charge on the oxygen atom reforms the carbonyl double bond. inchem.org Concurrently, the chloride ion, being an excellent leaving group, is expelled. clemson.eduyoutube.com

Deprotonation: The resulting product is a protonated ester. A weak base, such as pyridine or excess alcohol, removes the proton from the oxygen atom to yield the final, neutral ester product and a molecule of hydrochloric acid. youtube.comnih.gov

This addition-elimination sequence results in the net substitution of the chloride atom with the alkoxy group from the alcohol. clemson.edu

Influence of Solvent Systems and Acid-Binding Agents

The efficiency of pyrethroid ester synthesis is significantly influenced by the choice of solvent and the presence of an acid-binding agent. reddit.com

Solvent Systems: The reaction is typically carried out in an inert aprotic solvent. The solvent serves to dissolve the reactants and facilitate their interaction. A range of solvents can be used, with the choice often depending on factors like reactant solubility, reaction temperature, and ease of removal during product purification. Common solvents include hydrocarbons like n-hexane and aromatic solvents such as toluene. reddit.comaquigenbio.com Other aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF) are also utilized in similar acyl chloride reactions.

Acid-Binding Agents: The esterification reaction produces hydrochloric acid (HCl) as a byproduct. aquigenbio.com This acid can potentially cause side reactions or degrade the product. Therefore, an acid-binding agent, or base, is almost always included in the reaction mixture to neutralize the HCl as it is formed. reddit.comyoutube.com Commonly used bases include tertiary amines like triethylamine (B128534) (TEA) or pyridine. mdpi.com These bases react with HCl to form a stable salt (e.g., triethylammonium (B8662869) chloride), effectively removing it from the reaction equilibrium and driving the reaction towards the product. reddit.comyoutube.com In some protocols, an aqueous basic solution, such as sodium hydroxide (B78521), may be used during the workup phase to neutralize any remaining acid. aquigenbio.com

Table 2: Common Solvents and Acid-Binding Agents in Esterification

RoleExamplesPurpose
Solvent n-Hexane, Toluene, Dichloromethane (DCM)Dissolves reactants and facilitates the reaction.
Acid-Binding Agent Triethylamine (TEA), Pyridine, Sodium Hydroxide (NaOH)Neutralizes the hydrochloric acid byproduct, preventing side reactions and driving the reaction to completion. reddit.comyoutube.com

Hydrolysis Reactions of this compound

Reaction with Water to Form Carboxylic Acid and Hydrochloric Acid

Like other acyl chlorides, this compound is highly susceptible to hydrolysis. It reacts readily with water in a vigorous, often exothermic, reaction to yield its corresponding carboxylic acid, (1R,3R)-cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid (Deltamethric Acid), and hydrochloric acid.

The reaction involves the nucleophilic attack of water on the carbonyl carbon of the acid chloride. This process is a typical nucleophilic acyl substitution, where the chloride is replaced by a hydroxyl group. Due to this high reactivity with water, this compound must be handled and stored under anhydrous (dry) conditions to prevent its degradation. mdpi.com The formation of corrosive hydrochloric acid is also a key consideration in handling this reaction.

Reaction Kinetics and Conditions for Hydrolysis

The hydrolysis of acyl chlorides is generally a rapid process that follows pseudo-first-order kinetics, especially when water is present in large excess, acting as both the nucleophile and the solvent. researchgate.net The reaction mechanism can vary from a bimolecular process (SN2-like) to a unimolecular one (SN1-like), depending on the structure of the acyl chloride and the polarity of the solvent. researchgate.net

Amide Formation via Reactions with Amines

This compound readily reacts with primary and secondary amines to form the corresponding amides. This reaction is another example of nucleophilic acyl substitution and is a general and efficient method for amide synthesis.

The reaction involves the nucleophilic nitrogen of the amine attacking the electrophilic carbonyl carbon of the acid chloride. Similar to esterification, this forms a tetrahedral intermediate which then collapses, expelling the chloride ion to form the stable amide bond. The reaction produces one equivalent of hydrochloric acid, which will react with a second equivalent of the amine to form an ammonium (B1175870) salt. Therefore, it is common to use at least two equivalents of the amine or to include a non-nucleophilic base like triethylamine to scavenge the HCl byproduct. mdpi.com

Table 3: General Reaction for Amide Formation

Reactant 1Reactant 2 (Amine)Product
This compoundPrimary Amine (R-NH₂)N-substituted Deltamethrin Amide
This compoundSecondary Amine (R₂-NH)N,N-disubstituted Deltamethrin Amide
This compoundAmmonia (NH₃)Primary Deltamethrin Amide

Nucleophilic Attack by Amine Nitrogen

The reaction between this compound and primary or secondary amines is a classic example of nucleophilic acyl substitution, proceeding through a well-established addition-elimination mechanism. The lone pair of electrons on the amine nitrogen acts as the nucleophile, initiating the reaction by attacking the electron-deficient carbonyl carbon of the acid chloride. docbrown.infochemguide.co.ukchemguide.co.ukchemguide.co.uklibretexts.org

The mechanism unfolds in two primary stages:

Nucleophilic Addition: The amine's nitrogen atom attacks the carbonyl carbon of the this compound. This leads to the formation of a tetrahedral intermediate, where the carbon-oxygen double bond is broken, and the oxygen atom acquires a negative charge. chemguide.co.uk

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond reforms, and in the process, the chloride ion, being a good leaving group, is expelled. This results in the formation of a protonated amide.

Subsequently, a base present in the reaction mixture deprotonates the nitrogen atom to yield the final, neutral amide product and a hydrochloride salt. chemguide.co.uklibretexts.org

Interactive Data Table: Reaction of this compound with Various Amines

Amine ReactantProduct (Amide)Typical SolventReaction Conditions
AmmoniaDeltamethrinamideDichloromethane0°C to room temp.
MethylamineN-MethyldeltamethrinamideTetrahydrofuran0°C to room temp.
AnilineN-PhenyldeltamethrinamideTolueneRoom temperature

Note: The data presented is illustrative of typical conditions for acylation reactions involving acyl chlorides and may be adapted for specific synthetic procedures.

Stoichiometry and Role of Sacrificial Bases

The reaction between this compound and an amine produces hydrogen chloride (HCl) as a byproduct. chemguide.co.ukyoutube.com Since amines are basic, the generated HCl will react with the unreacted amine, protonating it to form an ammonium salt. This salt is no longer nucleophilic and cannot react with the acid chloride, which would effectively halt the reaction and reduce the yield.

To prevent this, two main strategies are employed regarding the stoichiometry of the reactants:

Using Excess Amine: A common approach is to use at least two equivalents of the amine. One equivalent acts as the nucleophile to form the amide, while the second equivalent acts as a "sacrificial base" to neutralize the HCl produced. youtube.com

Using a Non-nucleophilic Base: Alternatively, a non-nucleophilic sacrificial base, such as triethylamine (TEA) or pyridine, can be added to the reaction mixture. hud.ac.uk These bases are sterically hindered, which prevents them from competing with the primary or secondary amine in attacking the acyl chloride. Their primary role is to scavenge the HCl, allowing the nucleophilic amine to be consumed entirely in the formation of the desired amide product. This method is often preferred as it avoids the use of excess of a potentially valuable amine.

Anhydride (B1165640) Synthesis from Carboxylic Acids

This compound can also react with carboxylic acids or their corresponding carboxylate salts to form carboxylic acid anhydrides. These anhydrides can be valuable acylating agents themselves.

Reaction with Carboxylic Acids or Carboxylates

The formation of an anhydride from this compound follows a nucleophilic acyl substitution pathway, similar to the reaction with amines.

With a Carboxylic Acid: The oxygen atom of the hydroxyl group in the carboxylic acid acts as the nucleophile, attacking the carbonyl carbon of the this compound. The subsequent elimination of the chloride ion and deprotonation of the intermediate by a base (often a tertiary amine like pyridine) yields the anhydride and a hydrochloride salt.

With a Carboxylate Salt: The reaction with a carboxylate salt is typically more rapid as the carboxylate anion is a stronger nucleophile than the neutral carboxylic acid. The carboxylate oxygen directly attacks the carbonyl carbon of the acid chloride, leading to the displacement of the chloride ion and the formation of the anhydride.

Formation of Symmetrical and Asymmetrical Anhydrides

The reaction of this compound with carboxylic acids or carboxylates can be controlled to produce either symmetrical or asymmetrical (mixed) anhydrides.

Symmetrical Anhydrides: A symmetrical anhydride is formed when this compound is reacted with deltamethric acid or its carboxylate salt. In this case, both acyl groups in the resulting anhydride are identical.

Asymmetrical (Mixed) Anhydrides: An asymmetrical, or mixed, anhydride is produced when this compound is reacted with a different carboxylic acid or carboxylate. researchgate.netgoogle.com For instance, reacting this compound with acetic acid would yield deltamethric acetic anhydride. researchgate.net The synthesis of mixed anhydrides requires careful control of reaction conditions to minimize the disproportionation into symmetrical anhydrides. google.com

Interactive Data Table: Synthesis of Anhydrides from this compound

Carboxylic Acid/Carboxylate ReactantAnhydride ProductTypeBase/Catalyst
Deltamethric AcidDeltamethric AnhydrideSymmetricalPyridine
Acetic AcidDeltamethric Acetic AnhydrideAsymmetricalTriethylamine
Sodium AcetateDeltamethric Acetic AnhydrideAsymmetricalNone required
Benzoic AcidBenzoic Deltamethric AnhydrideAsymmetricalPyridine

Note: This data is representative of anhydride synthesis reactions and illustrates the formation of both symmetrical and asymmetrical products.

Stereochemical Control and Isomerization Processes

Stereoisomeric Purity of Deltamethric Acid Chloride

This compound, chemically known as (1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carbonyl chloride, is the acid chloride derivative of deltamethric acid. nih.gov The specific arrangement of substituents around the cyclopropane (B1198618) ring is fundamental to its function.

The insecticidal potency of pyrethroids is highly dependent on their stereochemistry. pharmahealthsciences.netarkat-usa.org Deltamethrin (B41696) is a synthetic pyrethroid composed of a single, carefully selected stereoisomer out of eight possibilities. nih.govgalchimia.cominchem.org The commercial product is specifically the ester of (1R,3R)-cis-2,2-dimethyl-3-(2,2-dibromovinyl)cyclopropanecarboxylic acid and an (αS)-cyano-3-phenoxybenzyl alcohol. galchimia.cominchem.org

This specific combination, the [1R,3R (or cis); αS]-isomer, is what constitutes deltamethrin and is responsible for its high insecticidal activity. nih.gov The (1R,3R) configuration of the cyclopropane ring, provided by this compound, is a crucial structural feature for binding to the target site in the nervous systems of insects. pharmahealthsciences.net Consequently, ensuring the high purity of this specific isomer in the acid chloride precursor is paramount for the synthesis of effective deltamethrin. Other isomers of deltamethrin are noted to be two- to tenfold less toxic than the primary isomer. publications.gc.ca

The isomeric composition of the cyclopropanecarboxylic acid chloride directly dictates the stereochemistry and, therefore, the efficacy of the resulting pyrethroid ester. Since the vast majority of insecticidal activity in pyrethroid products is often attributable to just one or two specific isomers, controlling the isomeric purity of intermediates like this compound is a critical aspect of the manufacturing process. pharmahealthsciences.net

Epimerization of Cyclopropanecarboxylic Acid Derivatives

To maximize the yield of the desired active isomer, chemical processes are employed to convert less desirable isomers into the required form. Epimerization is a key strategy for enhancing the content of the necessary 1R isomers from their 1S counterparts. google.com

The epimerization of cyclopropanecarboxylic acid halides is sensitive to both temperature and reaction time. The process is typically performed by heating the acid halide at temperatures ranging from approximately 140°C to 170°C. google.com The preferred temperature range for this conversion is between 145°C and 150°C. google.com

Reaction times generally span from at least thirty minutes to several hours, with a preferred duration of about three to four hours. google.com Specific experimental results show that when a 1S-trans dichlorovinyl (DV) acid chloride is heated at 145-150°C for four hours, the resulting isomeric mixture is altered significantly. google.com

ParameterValueSource
Starting Isomer1S-trans DV Acid Chloride google.com
Temperature145-150°C google.com
Reaction Time4 hours google.com
Resulting % of 1R-cis Isomer~22% google.com
Resulting % of 1S-trans Isomer~78% google.com

The epimerization of these acid halide intermediates can be approached through both catalytic and non-catalytic methods.

Catalytic Approach: The use of a Lewis acid catalyst in the reaction mixture is an optional route for facilitating the epimerization process. google.com

Non-Catalytic Approach: It is often preferred to carry out the epimerization simply by heating the acid halide without the addition of a solvent or a catalyst. google.com This method offers a simpler procedure, avoiding the need for catalyst addition and subsequent removal. Heating the 1S-trans DV acid chloride directly at 145-150°C for four hours is an example of a successful non-catalytic epimerization. google.com

Isomerization during Derivatization Reactions

The conversion of deltamethric acid into its derivatives, such as the highly reactive this compound, is a critical step in the synthesis of deltamethrin and other pyrethroid insecticides. A significant challenge during this derivatization is the potential for isomerization, or epimerization, at the chiral centers on the cyclopropane ring. nih.gov The precise stereochemistry of this ring is paramount, as the insecticidal activity of the final product is almost exclusively associated with the (1R)-cis configuration. arkat-usa.orgsemanticscholar.org Consequently, controlling and in some cases intentionally promoting isomerization is a key aspect of efficient synthesis.

Research has demonstrated that thermal energy can be employed to induce epimerization in pyrethroid intermediates. google.comgoogle.com This process is particularly relevant when starting materials are not stereochemically pure. The goal is often to convert less active 1S isomers into the desired, biologically active 1R isomers. google.comgoogle.com This transformation enhances the yield of the target molecule and is a crucial strategy in industrial production.

Detailed studies have outlined the conditions for these thermal isomerizations. When the acid chloride derivative is heated, a shift in the stereochemical equilibrium occurs. This process is typically conducted without a solvent or additional catalyst, relying on heat to drive the conversion. google.comgoogle.com

Key Research Findings:

Epimerization of 1S-trans Isomer: Heating the 1S-trans-2,2-dimethyl-3-(2,2-dihalovinyl)cyclopropanecarboxylic acid chloride at temperatures between 145°C and 150°C for approximately four hours can induce epimerization. google.comgoogle.com This reaction yields an isomeric mixture that is enriched in the desired 1R-cis isomer. The resulting mixture typically contains about 22% of the 1R-cis isomer and 78% of the remaining 1S-trans isomer. google.comgoogle.com This enriched mixture can then be used directly for esterification to produce the final pyrethroid. google.com

Epimerization of 1S-cis Isomer: Similarly, the 1S-cis isomer of the acid chloride can be thermally treated to enhance the content of the 1R-trans isomer. Heating the 1S-cis acid chloride at 145°C for 3.5 hours was found to produce a mixture of approximately 77% trans isomers and 23% cis isomers. google.com

The ability to perform these isomerizations on the acid chloride intermediate is advantageous. It allows for the use of starting materials that are not enantiomerically pure, with the epimerization step serving to increase the concentration of the desired active isomer before the final coupling reaction. arkat-usa.org The general temperature range for this process when using the acid halide is between 140°C and 170°C. google.comgoogle.com

The following interactive data table summarizes the results of thermal isomerization studies on related dihalovinyl cyclopropanecarboxylic acid chlorides, which serve as direct analogs for the behavior of this compound.

Table 1: Thermal Isomerization of Dihalovinyl Cyclopropanecarboxylic Acid Chloride Isomers

Starting Isomer Derivative Temperature (°C) Time (hours) Resulting Isomer Mixture
1S-trans Acid Chloride 145-150 4 ~22% 1R-cis : 78% 1S-trans google.comgoogle.com

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Deltamethrin
1S-trans-2,2-dimethyl-3-(2,2-dihalovinyl)cyclopropanecarboxylic acid chloride
1R-cis isomer
1S-trans isomer
1S-cis isomer
1R-trans isomer

Role in Industrial Manufacturing and Impurity Profiles

Deltamethric Acid Chloride as a Manufacturing Intermediate for Deltamethrin (B41696)

This compound, chemically known as (1R,3R)-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane carboxyl chloride, is a primary raw material in the synthesis of deltamethrin. fao.orgfao.orgfao.org The industrial production of deltamethrin is achieved through the esterification of this acid chloride with an alcohol component, (S)-alpha-cyano-3-phenoxybenzyl alcohol. wikipedia.org

This chemical reaction is typically carried out in specialized reactors designed to handle the specific temperature and pressure conditions required for the synthesis. niir.org Often, a catalyst system is employed to facilitate the reaction between the two key intermediates—this compound and the cyanohydrin alcohol—to form the deltamethrin ester. fao.org The use of the acid chloride form of the cyclopropanecarboxylic acid is advantageous as it is more reactive than the carboxylic acid itself, promoting a more efficient esterification process to yield the target insecticide.

Formation as an Impurity in Deltamethrin Production

Despite its essential role as a reactant, this compound can persist as an impurity in the final deltamethrin technical product. fao.orgfao.org Its presence is typically a result of an incomplete chemical reaction during the esterification stage of the manufacturing process. fao.orgfao.org If the acid chloride does not fully react with the (S)-alpha-cyano-3-phenoxybenzyl alcohol, the unreacted portion remains as a manufacturing impurity.

This compound is specifically identified as a chloride impurity of (1R-cis)-Decamethrinic Acid. The level of this impurity is directly related to the efficiency and control of the synthesis and subsequent purification steps. niir.org Therefore, minimizing the presence of residual this compound is a key objective in the optimization of deltamethrin production.

Analytical Control Strategies for Impurity Profiling

To ensure the quality and purity of deltamethrin, robust analytical control strategies are implemented to monitor and quantify impurities, including this compound. wisdomlib.org Impurity profiling involves the use of advanced analytical techniques to identify and measure any unwanted substances that may be present. biomedres.us

A variety of chromatographic methods are employed for this purpose. High-performance liquid chromatography (HPLC) is a favored technique due to its efficiency in separating a wide range of compounds. wisdomlib.orgcdc.gov For pyrethroids and their related compounds, gas chromatography (GC), often coupled with an electron capture detector (ECD) for high sensitivity, is a popular and effective analytical approach. cdc.gov These chromatographic techniques can be combined with mass spectrometry (MS) to provide enhanced sensitivity and specificity for detailed impurity analysis. wisdomlib.orgcdc.gov Regulatory submissions for deltamethrin often include analytical data on the content of this compound, demonstrating effective control over the manufacturing process. fao.org

Table 1: Analytical Techniques for Impurity Profiling

Analytical Technique Abbreviation Application in Impurity Profiling
High-Performance Liquid Chromatography HPLC Efficiently separates a wide range of compounds for quantification. wisdomlib.orgcdc.gov
Gas Chromatography GC Commonly used for analyzing volatile and semi-volatile compounds like pyrethroids. cdc.gov
Gas Chromatography-Mass Spectrometry GC-MS Provides high sensitivity and specificity for identifying volatile impurities. wisdomlib.org
Liquid Chromatography-Mass Spectrometry LC-MS Enhances sensitivity and specificity for a broad range of compounds. wisdomlib.org

Regulatory and Quality Control Perspectives on Impurity Levels

Global regulatory bodies, such as the Food and Agriculture Organization (FAO) and the World Health Organization (WHO), have established stringent specifications for deltamethrin and its impurities to ensure product safety and quality. fao.orgfao.org this compound is specifically addressed in these regulatory guidelines.

According to FAO/WHO specifications, this compound (referred to as becisthemic acid chloride) is designated as a "relevant impurity" if its concentration in the technical deltamethrin product is equal to or greater than 1 g/kg (0.1%). fao.orgfao.orgfao.org When an impurity is classified as relevant, a specific clause is required in the product specification to limit its maximum concentration.

Table 2: Regulatory Thresholds and Reported Levels for this compound

Parameter Specification/Level Regulatory Body/Source
Relevant Impurity Threshold ≥ 1 g/kg (0.1%) FAO/WHO fao.orgfao.orgfao.org
Reported Levels in 5-Batch Analysis < 0.5 g/kg FAO/WHO Evaluation Report fao.org
Reported Levels in New Batches 0.2 - 0.6 g/kg FAO/WHO Evaluation Report fao.org

Table of Compound Names

Compound Name Other Names/Synonyms
Deltamethrin (S)-Cyano(3-phenoxyphenyl)methyl (1R,3R)-3-(2,2-dibromoethen-1-yl)-2,2-dimethylcyclopropane-1-carboxylate, Decamethrin wikipedia.org
This compound Becisthemic acid chloride, (1R,3R)-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane carboxyl chloride fao.orgfao.org
(S)-alpha-cyano-3-phenoxybenzyl alcohol Cyanohydrin alcohol component
(1R-cis)-Decamethrinic Acid (1R,3R)-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid wikipedia.org
trans-deltamethrin (S)-alpha-cyano-m-phenoxybenzyl(1R,3S)-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylate ecfr.gov

Future Research Directions and Synthetic Innovations

Development of Greener Synthetic Routes for Deltamethric Acid Chloride

Traditional syntheses of acid chlorides often rely on hazardous reagents such as thionyl chloride or oxalyl chloride, which generate corrosive byproducts like hydrogen chloride and sulfur dioxide. environmentclearance.nic.inresearchgate.net The development of greener synthetic routes is a primary objective, focusing on minimizing waste and avoiding toxic substances.

Key research areas include:

Alternative Chlorinating Agents: Investigation into solid-phase chlorinating agents or reagents that offer a better atom economy and produce benign byproducts is a promising direction. For instance, methods avoiding reagents like phosgene (B1210022) and thionyl chloride are being explored for the synthesis of Vilsmeier-Haack type reagents, which can then be used for acid chloride formation. scirp.orgresearchgate.net Another potential alternative is cyanuric chloride, which can be effective for this transformation. researchgate.net

Bio-based Solvents: Replacing conventional volatile organic solvents (VOCs) like n-Hexane with greener alternatives is crucial. environmentclearance.nic.in Research into the applicability of bio-derived solvents, such as Cyrene™, could significantly reduce the environmental impact of the synthesis process. rsc.org These solvents are often biodegradable and have a lower toxicity profile.

Catalytic Approaches: Moving from stoichiometric reagents to catalytic systems for chlorination would represent a significant green advancement. This would reduce the volume of chemical waste generated per kilogram of product.

Green StrategyTraditional CounterpartPotential Advantage
Benign Chlorinating Agents (e.g., using Vilsmeier-Haack reagent from non-toxic precursors)Thionyl Chloride, PhosgeneAvoids toxic reagents and hazardous byproducts. scirp.orgresearchgate.net
Bio-based Solvents (e.g., Cyrene™)Volatile Organic Solvents (e.g., n-Hexane, Dichloromethane)Reduced toxicity, biodegradability, lower environmental footprint. environmentclearance.nic.inrsc.org
BiocatalysisAcid-catalyzed methodsHigh specificity, mild reaction conditions, fewer byproducts. chemistryjournals.net

Novel Catalytic Approaches for Enhanced Selectivity and Yield

Catalysis offers a powerful tool for improving the efficiency and selectivity of chemical reactions. For this compound, catalytic methods are being explored primarily for the synthesis of its cyclopropanecarboxylic acid precursor, deltamethrinic acid.

Future research is focused on:

Electrocatalysis: Electrosynthesis presents a novel approach for constructing the cyclopropane (B1198618) ring with high stereoselectivity. This method uses electrical current to drive the reaction, potentially reducing the need for chemical oxidants or reductants and offering precise control over reaction conditions. rsc.org

Transition Metal Catalysis: Rhodium-catalyzed cyclopropanation has been shown to be an effective method for the stereoselective synthesis of related cyclopropanecarboxylic acid derivatives. nih.gov Further research could adapt these catalysts for the specific synthesis of the deltamethrinic acid core, aiming for higher yields and enhanced stereochemical purity.

Advanced Stereoselective Synthesis of Cyclopropanecarboxylic Acid Chlorides

The insecticidal activity of deltamethrin (B41696) is highly dependent on the specific stereochemistry of the cyclopropane ring in the deltamethrinic acid moiety, requiring the (1R, 3R) configuration. nih.gov Consequently, advanced stereoselective synthesis is a critical area of research.

Innovations in this field include:

Chiral Catalysts: The use of chiral rhodium or copper catalysts in cyclopropanation reactions can induce a high degree of enantioselectivity, leading directly to the desired stereoisomer and avoiding costly and wasteful resolution steps.

1,3-Dipolar Cycloaddition: The cycloaddition of diazomethane (B1218177) to chiral dehydro amino acids has been demonstrated as a highly stereoselective method for creating cyclopropane rings. doi.org Applying similar principles to precursors of deltamethrinic acid could provide a robust route to the correct isomer. Theoretical calculations using Density Functional Theory (DFT) can be employed to understand the facial diastereoselection, which is often governed by steric hindrance. doi.org

Enzymatic Reactions: Biocatalysis using enzymes like lipases can offer exceptional specificity under mild conditions, providing another avenue for achieving the desired stereochemistry in the synthesis of the acid precursor. chemistryjournals.net

Synthetic MethodKey FeatureRelevance to Deltamethric Acid
Electrocatalytic Domino TransformationStereoselective formation of cyclopropanecarboxylic acid derivatives.Potential for high-purity synthesis of the cyclopropane core. rsc.org
Rhodium-Catalyzed CyclopropanationEffective for stereoselective synthesis of functionalized cyclopropanes.Can be adapted to produce the specific cis-isomer required. nih.gov
1,3-Dipolar CycloadditionHighly stereoselective cyclopropanation governed by chiral auxiliaries.Offers a predictable route to the desired stereoisomer. doi.org

Integration of this compound Synthesis into Continuous Flow Processes

Continuous flow chemistry is emerging as a superior alternative to traditional batch processing, offering enhanced safety, consistency, and scalability. scielo.br Integrating the synthesis of this compound into a continuous flow setup is a significant area for future development.

The potential benefits and research directions are:

Improved Safety: Many reactions, including the formation of acid chlorides, are highly exothermic. Flow reactors, with their high surface-area-to-volume ratio, allow for superior temperature control, minimizing the risk of runaway reactions.

Rapid Optimization: Microreactors enable rapid screening of reaction parameters (temperature, pressure, residence time, stoichiometry), significantly accelerating process optimization. scielo.br

Telescoped Synthesis: A multi-step synthesis, from the cyclopropanation to the final chlorination, could be "telescoped" into a single, uninterrupted flow process. scielo.br This avoids the isolation of intermediates, reducing waste and processing time. For example, the formation of the acid chloride can be monitored in-line (e.g., with ReactIR) to precisely control the residence time needed for complete conversion before the stream is mixed with the next reagent. vapourtec.com This approach has been successfully applied to the synthesis of chiral cyclopropane carboxylic acids. acs.org

Computational Chemistry and Mechanistic Studies of this compound Reactions

Computational chemistry provides invaluable insights into reaction mechanisms, allowing for the rational design of more efficient synthetic routes.

Key areas of application include:

Mechanism of Chlorination: Density Functional Theory (DFT) modeling can be used to investigate the structural evolution and energy barriers involved in converting the carboxylic acid to the acid chloride, for instance, with thionyl chloride. researchgate.net Such studies can reveal competing reaction pathways and identify rate-limiting steps, guiding the selection of optimal reaction conditions or catalysts.

Stereoselectivity Prediction: As mentioned, DFT calculations are instrumental in understanding the origins of stereoselectivity in key bond-forming reactions like cyclopropanation. doi.org By modeling the transition states of different reaction pathways, researchers can predict which catalyst or substrate will favor the formation of the desired (1R, 3R) isomer, thereby reducing the need for extensive experimental screening.

Reaction Kinetics Simulation: Computational models can simulate reaction kinetics, which is particularly useful when transferring a process from batch to continuous flow. vapourtec.com By understanding the kinetics of acid chloride formation, engineers can accurately design the reactor size and flow rates to ensure high conversion and purity.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing Deltamethric Acid Chloride in laboratory settings?

  • Methodological Answer : Synthesis typically involves controlled hydrolysis of deltamethrin under alkaline conditions, followed by purification via column chromatography. Characterization requires a combination of nuclear magnetic resonance (NMR) for structural elucidation (e.g., 1^1H and 13^{13}C spectra) and high-performance liquid chromatography–mass spectrometry (HPLC-MS) for purity assessment (>95%). For reproducibility, experimental sections should detail solvent systems, reaction temperatures, and stoichiometric ratios, adhering to journal guidelines for procedural transparency .**

Q. Which analytical techniques are most reliable for quantifying this compound in complex biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution (e.g., using 2^{2}H-labeled analogs) is preferred for sensitivity and specificity in biological samples. Calibration curves should be validated against matrix-matched standards to account for ion suppression. Gas chromatography (GC) with electron capture detection may also be used but requires derivatization to enhance volatility. Method validation must include recovery rates (80–120%) and limits of detection (LOD < 0.1 ng/mL) .**

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported metabolic pathways of this compound across different insect species?

  • Methodological Answer : Contradictions in metabolism (e.g., differential activity in Anopheles gambiae vs. An. arabiensis) require systematic reviews to identify species-specific enzyme isoforms (e.g., CYP6P4a vs. CYP6P4b). In vitro assays using recombinant enzymes and molecular docking can clarify substrate specificity. Validation via mutagenesis (e.g., I220F221M228F406I407I409 haplotype) and comparative metabolomics (LC-HRMS) can confirm pathway variations. Meta-analyses should follow PRISMA guidelines to ensure unbiased synthesis of existing data .**

Q. What methodological approaches are recommended for studying enzyme-substrate interactions between this compound and cytochrome P450 isoforms?

  • Methodological Answer : Kinetic assays using recombinant CYP enzymes (e.g., CYP6P4a/b) should measure KmK_m and VmaxV_{max} values under standardized pH and temperature conditions. Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities and active-site interactions, which must be validated via site-directed mutagenesis. Differential scanning fluorimetry (DSF) or surface plasmon resonance (SPR) can assess conformational changes upon substrate binding. Data should include Michaelis-Menten plots and docking scores (RMSD < 2.0 Å) .**

Q. How can isotopic labeling improve tracking of this compound’s metabolic fate in resistance studies?

  • Methodological Answer : Stable isotopes (e.g., 13^{13}C or 2^{2}H) incorporated during synthesis enable tracing via LC-MS or NMR. For example, 2^{2}H-labeled this compound (CAS 232600-70-3) allows differentiation of endogenous vs. exogenous metabolites in in vivo studies. Metabolic flux analysis should quantify isotopic enrichment in hydroxylated or carboxylated products, with statistical models (e.g., isotopomer spectral analysis) to map pathways .**

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.